molecular formula C8H20N2 B13514666 [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine

Cat. No.: B13514666
M. Wt: 144.26 g/mol
InChI Key: DRLDXRDPJZGMFU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a butyl chain with two methyl groups at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine can be achieved through reductive amination. This process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) and hydrogen gas (H2) with a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which [(2S)-2-amino-3,3-dimethylbutyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine is unique due to its specific structural configuration, which includes a butyl chain with two methyl groups at the third carbon position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2S)-1-N,1-N,3,3-tetramethylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-8(2,3)7(9)6-10(4)5/h7H,6,9H2,1-5H3/t7-/m1/s1

InChI Key

DRLDXRDPJZGMFU-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN(C)C)N

Canonical SMILES

CC(C)(C)C(CN(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.